

An In-depth Technical Guide on the Physical Properties of Trimethylsulfoxonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfoxonium*

Cat. No.: *B8643921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium iodide, with the chemical formula $[(\text{CH}_3)_3\text{SO}]^+\text{I}^-$, is a versatile and highly effective reagent widely utilized in organic synthesis.^[1] It is a salt consisting of a **trimethylsulfoxonium** cation and an iodide anion. This white to light yellow crystalline powder is particularly known for its role as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.^{[2][3][4]} Its utility also extends to its function as a methylating agent.^{[5][6]} This document provides a comprehensive overview of the core physical properties of **trimethylsulfoxonium** iodide, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key synthetic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of **trimethylsulfoxonium** iodide are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C_3H_9IOS	[1] [7] [8] [9]
Molecular Weight	220.07 g/mol	[1] [9] [10]
Melting Point	208-212 °C (decomposes)	[7] [10] [11] [12]
153-160 °C	[1]	
160-175 °C	[13]	
Appearance	White to light yellow crystalline powder	[1] [9] [13] [14]
Solubility	Water: 15 g/L (20 °C)	[7] [8]
Water: 50 mg/mL (clear solution)	[12] [14]	
5% soluble in water	[13]	
Density	1.7074 (estimate)	[7] [11]
CAS Number	1774-47-6	[1] [6] [11]

Note: Discrepancies in the reported melting point may be due to different experimental conditions or sample purity.

Experimental Protocols

Detailed methodologies for the synthesis of **trimethylsulfoxonium** iodide and its application in the Corey-Chaykovsky reaction are presented below.

Synthesis of Trimethylsulfoxonium Iodide

This protocol is based on the reaction of dimethyl sulfoxide (DMSO) with iodomethane.[\[6\]](#)[\[11\]](#)[\[15\]](#)

Materials:

- Dimethyl sulfoxide (DMSO)

- Iodomethane (Methyl Iodide)
- Acetone
- Pressure vessel or round bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a pressure vessel, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.[\[15\]](#) Alternatively, for a larger scale, 156g (2 mol) of DMSO and 142g (1 mol) of methyl iodide can be used in a 500mL round bottom flask.[\[6\]](#)
- The mixture is stirred and heated. One method suggests stirring in a pressure vessel at 70 °C for 48 hours.[\[6\]](#)[\[15\]](#) Another protocol involves refluxing the mixture for 24 hours at 80 °C or for 3 days.[\[11\]](#)[\[16\]](#)
- After the reaction period, the mixture is cooled to room temperature, which will cause the product to precipitate.[\[15\]](#)
- The resulting solid precipitate is collected by filtration.[\[6\]](#)[\[15\]](#)
- The crude product is washed with a suitable solvent such as chloroform or acetone to remove unreacted starting materials and impurities.[\[15\]](#)[\[16\]](#)
- For further purification, the solid can be recrystallized from water.[\[6\]](#)[\[16\]](#)
- The purified **trimethylsulfoxonium** iodide is then dried under reduced pressure to yield a white to light yellow crystalline solid.[\[6\]](#)

Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.[\[11\]](#)[\[15\]](#)

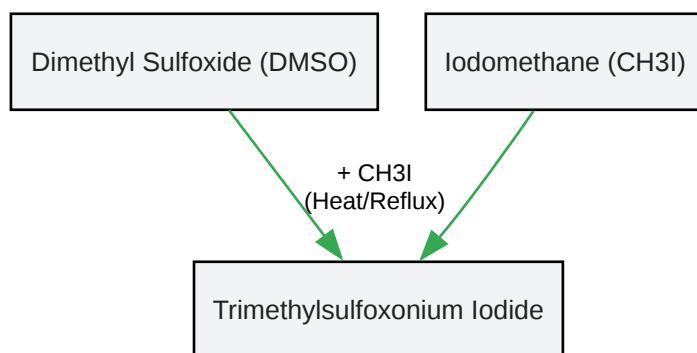
Corey-Chaykovsky Reaction for Epoxidation

This protocol describes the in-situ generation of dimethyloxosulfonium methylide from **trimethylsulfoxonium** iodide and its subsequent reaction with a carbonyl compound to form an epoxide.[2][3]

Materials:

- **Trimethylsulfoxonium** iodide
- A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
- Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))
- Aldehyde or ketone
- Nitrogen or Argon atmosphere apparatus
- Stirring apparatus

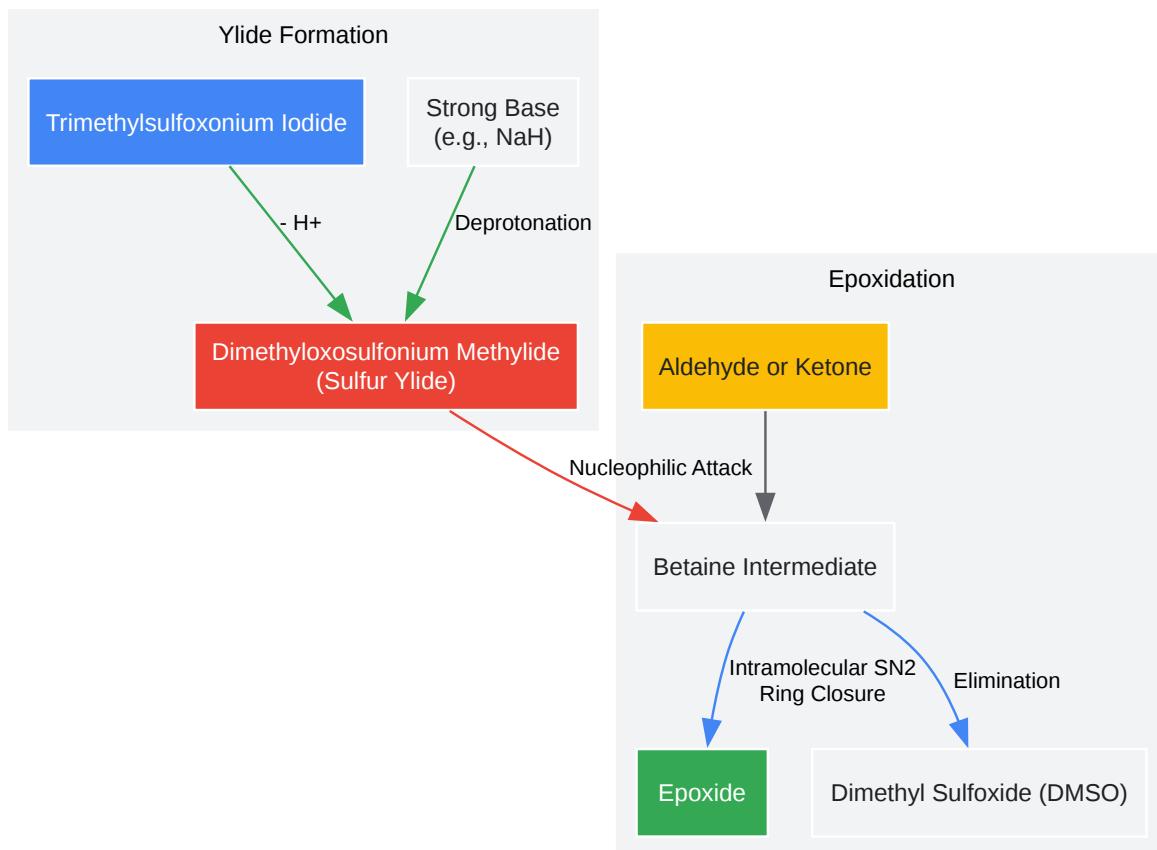
Procedure:


- To a flask under an inert atmosphere (nitrogen or argon), add **trimethylsulfoxonium** iodide and the anhydrous solvent (e.g., DMSO).[3]
- Stir the mixture until the **trimethylsulfoxonium** iodide is dissolved.[3]
- Add the aldehyde or ketone to the solution.[3]
- Slowly add a strong base (e.g., a solution of potassium tert-butoxide in DMSO) to the reaction mixture. The base deprotonates the **trimethylsulfoxonium** iodide to form the reactive sulfur ylide (dimethyloxosulfonium methylide) in situ.[2][3]
- The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).[3]
- Upon completion of the reaction (monitored by techniques like TLC), the reaction is quenched by the addition of water.[3]
- The product is then extracted with an organic solvent (e.g., ethyl ether).[3]

- The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude epoxide.[3]
- The crude product can be purified by column chromatography.[3]

Mandatory Visualizations

The following diagrams illustrate key processes involving **trimethylsulfoxonium iodide**.


Synthesis of Trimethylsulfoxonium Iodide

[Click to download full resolution via product page](#)

Caption: Synthesis of **Trimethylsulfoxonium Iodide**.

Corey-Chaykovsky Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Corey-Chaykovsky Reaction Pathway.

Spectral Data

Access to spectral data is crucial for the identification and characterization of **trimethylsulfoxonium** iodide. While detailed spectra are not provided here, resources for ^1H NMR, ^{13}C NMR, and IR spectra are available through various chemical databases.[\[17\]](#)[\[18\]](#)[\[19\]](#) [\[20\]](#)[\[21\]](#) These spectra are instrumental in confirming the structure and purity of the compound.

Conclusion

Trimethylsulfoxonium iodide is a cornerstone reagent in organic synthesis, valued for its role in the Corey-Chaykovsky reaction and as a methylating agent. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe and effective use in

research and development. The provided experimental protocols offer a practical foundation for its synthesis and application, while the visualized reaction mechanism enhances the conceptual understanding of its chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. guidechem.com [guidechem.com]
- 7. Trimethylsulfoxonium iodide [chembk.com]
- 8. Trimethylsulfoxonium iodide | 1774-47-6 [chemnet.com]
- 9. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 11. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Trimethylsulfoxonium Iodide, RARECHEM AQ A1 0066, Trimethylsulfoxonium, Trimethylsulfoxonium Iodide, Trimethylsulfoxonium Iodide suppliers in India. [sodiumiodide.net]
- 14. Trimethylsulfoxonium iodide, CAS No. 1774-47-6 - iChemical [ichemical.com]
- 15. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 16. Sciencemadness Discussion Board - Preparation of trimethylsulfoxonium? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 18. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Trimethylsulfoxonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8643921#physical-properties-of-trimethylsulfoxonium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com